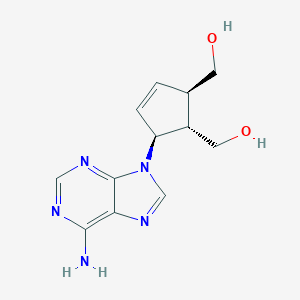
9-(4,5-Bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4,5-Bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine, commonly known as BHCA, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. BHCA is a purine derivative that is structurally similar to adenine, a nucleobase that is a fundamental component of DNA and RNA.
Mécanisme D'action
The mechanism of action of BHCA is not fully understood. However, it has been suggested that BHCA may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and induction of apoptosis. BHCA may also interfere with the metabolism of purine nucleotides, leading to a reduction in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
BHCA has been shown to have several biochemical and physiological effects. In vitro studies have shown that BHCA inhibits the activity of several enzymes involved in DNA replication and repair, including DNA polymerase, topoisomerase, and ribonucleotide reductase. BHCA has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BHCA is its relatively simple synthesis method, which makes it accessible for laboratory experiments. BHCA is also stable under a wide range of conditions, which makes it suitable for use in various assays.
However, one of the limitations of BHCA is its low solubility in water, which can make it difficult to work with in certain experiments. BHCA also has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for the study of BHCA. One area of future research could be the development of BHCA-based anticancer drugs. BHCA could also be studied further for its antiviral properties, with the aim of developing new antiviral drugs.
Another potential future direction for the study of BHCA is its use in the development of biosensors. BHCA has been shown to bind to certain proteins, which could be used to detect the presence of these proteins in biological samples.
Conclusion
BHCA is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its simple synthesis method, stability, and potential anticancer and antiviral properties make it an attractive candidate for further study. While there are limitations to its use, the potential future directions for the study of BHCA are vast, and it is likely to continue to be an important molecule in scientific research.
Méthodes De Synthèse
BHCA can be synthesized by the reaction of adenine with formaldehyde and sodium borohydride. This reaction results in the formation of BHCA, which is a white crystalline powder. The synthesis of BHCA is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
BHCA has been studied extensively in scientific research, and its potential applications are vast. One of the most promising applications of BHCA is in the field of cancer research. BHCA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes BHCA a potential candidate for the development of anticancer drugs.
BHCA has also been studied for its antiviral properties. It has been shown to inhibit the replication of certain viruses, including HIV-1 and herpes simplex virus type 1. BHCA could potentially be used in the development of antiviral drugs.
Propriétés
Numéro CAS |
142187-88-0 |
|---|---|
Nom du produit |
9-(4,5-Bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine |
Formule moléculaire |
C12H15N5O2 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
[(1R,4S,5S)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)9-2-1-7(3-18)8(9)4-19/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15)/t7-,8-,9-/m0/s1 |
Clé InChI |
ZGCLIXGLQFSZRB-CIUDSAMLSA-N |
SMILES isomérique |
C1=C[C@@H]([C@H]([C@@H]1CO)CO)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
Synonymes |
9-(4,5-bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine 9-(c-4,t-5-bishydroxymethylcyclopent-2-en-r-1-yl)-9H-adenine 9-BCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



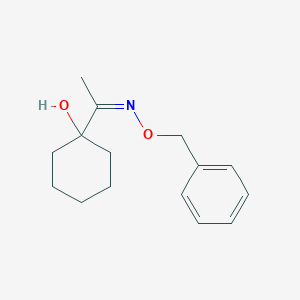
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
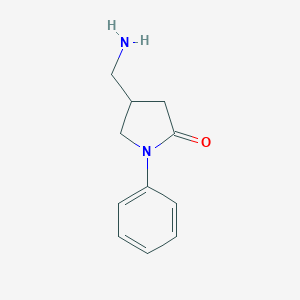
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)
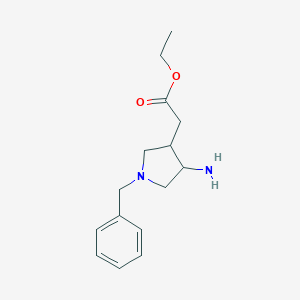
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
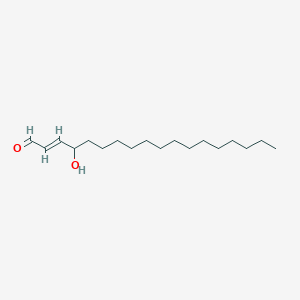

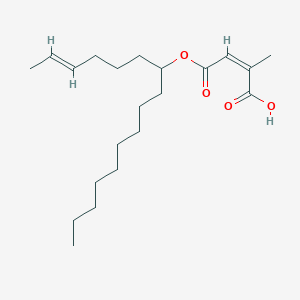
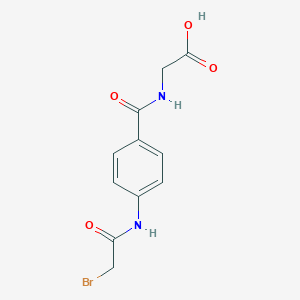
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

